(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (CAS 39856-08-1) is a highly electrophilic, fully etherified cinnamoyl derivative used as a direct acylating agent in pharmaceutical and materials synthesis [1]. By pre-activating the 3,4-dimethoxycinnamic acid core into an acyl chloride, this compound enables direct, base-catalyzed formation of amides and esters without the need for secondary peptide coupling reagents [2]. The stable 3,4-dimethoxy substitution pattern provides a critical pharmacophore for active pharmaceutical ingredients (APIs) while preventing the self-polymerization side reactions commonly observed in unprotected phenolic analogs [3]. For industrial and laboratory buyers, procuring the pre-formed acid chloride streamlines synthetic workflows, reduces total reagent costs, and maximizes atom economy in the production of complex cinnamoyl derivatives compared to using the free acid baseline [2].
Substituting (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with its free acid precursor, 3,4-dimethoxycinnamic acid, forces chemists to rely on expensive, atom-inefficient coupling agents such as EDAC or HATU [1]. This substitution generates stoichiometric urea byproducts, complicates downstream purification, and frequently depresses multi-step process yields to below 50% [1]. Alternatively, attempting to use closely related natural analogs like feruloyl chloride (which contains an unprotected 4-hydroxyl group) introduces severe chemoselectivity issues [2]. The free phenol in feruloyl chloride is highly prone to self-acylation and polymerization during basic coupling, requiring buyers to invest in additional silyl protection (e.g., TBDMS-Cl) and subsequent deprotection steps to achieve clean conversion [2]. Procuring the fully methylated acid chloride eliminates both the need for coupling agents and the risk of phenolic side reactions, offering a direct, high-yielding single-step acylation pathway [3].
In the synthesis of complex pharmaceutical intermediates, direct acylation using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride achieves 80–98% yields of target amides in a single step using simple amine bases [1]. In contrast, utilizing the baseline 3,4-dimethoxycinnamic acid requires the addition of EDAC or similar peptide coupling agents, which generates nitrogenous wastewater and limits overall multi-step yields to approximately 45% [2]. The pre-formed acid chloride bypasses the condensation step entirely, improving the total synthetic yield to >65% in scaled API processes [2].
| Evidence Dimension | Amide formation process yield and reagent requirement |
| Target Compound Data | 80–98% yield; requires only simple base (e.g., pyridine or TEA) |
| Comparator Or Baseline | 3,4-dimethoxycinnamic acid: ~45% multi-step yield; requires stoichiometric EDAC/HATU |
| Quantified Difference | >20% absolute increase in total process yield and elimination of coupling agent costs |
| Conditions | Synthesis of N-cinnamoyl amides (e.g., Tranilast/Istradefylline intermediates) in standard organic solvents |
Direct procurement of the acid chloride eliminates the need to purchase expensive peptide coupling reagents and simplifies downstream purification by avoiding urea byproducts.
The fully etherified structure of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride allows for direct, one-step quantitative esterification and amidation without side reactions [1]. When compared to feruloyl chloride (4-hydroxy-3-methoxycinnamoyl chloride), the unprotected phenolic hydroxyl group in the comparator leads to competitive self-acylation and polymerization[2]. To achieve similar yields with feruloyl chloride, chemists must perform a 3-step sequence involving TBDMS protection, acylation, and acidic deprotection [2]. Procuring the 3,4-dimethoxy compound provides the intact pharmacophore while cutting two synthetic steps from the workflow [1].
| Evidence Dimension | Required synthetic steps for clean acylation |
| Target Compound Data | 1 step (direct acylation); >85% yield without side reactions |
| Comparator Or Baseline | Feruloyl chloride: 3 steps (protection, acylation, deprotection) required to prevent self-polymerization |
| Quantified Difference | Reduction of 2 synthetic steps and elimination of silylating/deprotecting reagents |
| Conditions | Base-catalyzed esterification/amidation of complex alcohols or amines |
Saves significant time and reagent costs by utilizing a fully etherified, stable acyl donor that is ready to use out of the bottle.
For advanced materials and natural product synthesis requiring temporary tethers, (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride reacts with sodium carboxylate salts (e.g., sodium 3,4,5-trimethoxycinnamate) to form mixed anhydrides in an exceptional 98% isolated yield[1]. Standard dehydrative coupling of free cinnamic acids typically results in lower yields (<70%) due to the competitive formation of symmetric anhydride byproducts [2]. The high electrophilicity of this specific acid chloride ensures near-quantitative asymmetric coupling in mild solvents like acetone [1].
| Evidence Dimension | Mixed anhydride formation yield |
| Target Compound Data | 98% isolated yield of mixed anhydride |
| Comparator Or Baseline | Standard free acid dehydrative coupling: typically <70% yield with symmetric byproducts |
| Quantified Difference | >28% increase in yield with near-complete suppression of symmetric anhydride formation |
| Conditions | Room temperature reaction with sodium carboxylate salts in acetone |
Provides a highly reliable, quantitative route for synthesizing asymmetric tethers critical for [2+2] photocycloaddition and advanced materials.
This compound is a highly efficient precursor for synthesizing APIs that require a 3,4-dimethoxycinnamoyl pharmacophore, such as the anti-allergic drug Tranilast and the Parkinson's disease drug Istradefylline [1]. Using the pre-formed acid chloride allows for direct, high-yielding amidation of anthranilic acid or diaminopyrimidine derivatives, bypassing the need for expensive coupling agents and minimizing nitrogenous waste at the pilot and production scales[2].
In medicinal chemistry programs targeting viral integrases, (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is utilized to rapidly construct libraries of chicoric acid and dicaffeoyltartaric acid analogs [3]. Its high reactivity enables the clean acylation of sterically hindered aminoacetophenones and tetrazole derivatives in 80–90% yields, facilitating structure-activity relationship (SAR) studies without the purification bottlenecks associated with free acid coupling [3].
The compound is highly valued in materials science for synthesizing dimethoxycinnamoyl esters and mixed anhydrides [4]. These derivatives are incorporated into photo-responsive polymers and liquid crystals, where the 3,4-dimethoxy substitution tunes the UV absorption profile and facilitates efficient intermolecular [2+2] photocycloaddition under UV irradiation [4].